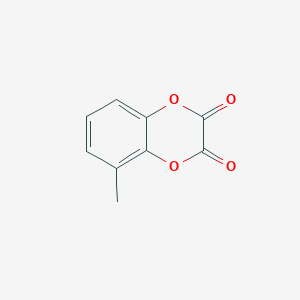
5-Methyl-1,4-benzodioxan-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Methyl-1,4-benzodioxan-2,3-dione can be achieved through various synthetic routes. One common method involves the use of ring-closing metathesis, which employs a nitro-Grela catalyst at ppm levels to form the 1,4-benzodioxane ring . This method is highly efficient and provides excellent enantioselectivities of up to 99:1 er. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product .
化学反应分析
5-Methyl-1,4-benzodioxan-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts such as [Ir (cod)Cl]2/BIDIME-dimer for asymmetric hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation of 2-substituted 1,4-benzodioxanes can yield enantiomerically enriched derivatives with diverse substituents at the 2-position .
科学研究应用
Medicinal Chemistry
Pharmaceutical Applications
5-Methyl-1,4-benzodioxan-2,3-dione has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Research indicates that derivatives of benzodioxane compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. For instance, compounds derived from this scaffold have shown promise in modulating the activity of certain neurotransmitter receptors, which can be beneficial in treating neurodegenerative diseases and cognitive disorders .
Case Studies
- A study focusing on the synthesis of benzodioxane derivatives demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The research highlighted the importance of the 1,4-benzodioxane core in enhancing the selectivity and potency of these compounds .
- Another case involved the development of this compound analogs as potential antihypertensive agents. The analogs were tested for their ability to inhibit α1-adrenoceptors, showing promising results that warrant further investigation into their therapeutic applications .
Neuropharmacology
Cognitive Enhancement
The compound has been studied for its effects on cognitive function. In particular, it has been associated with the modulation of AMPA receptors, which play a crucial role in synaptic plasticity and memory formation. Research has indicated that derivatives can enhance glucose utilization in astrocytes when combined with glutamate exposure, suggesting a potential mechanism for cognitive enhancement .
Research Findings
- A study demonstrated that the application of a benzodioxane derivative could significantly increase glucose metabolism in astrocytes under stress conditions. This finding suggests that such compounds may be useful in developing treatments for conditions like Alzheimer's disease or other forms of dementia where energy metabolism is compromised .
Summary Table of Applications
作用机制
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as α-adrenergic blockers, inhibiting the action of adrenergic receptors and thereby exerting their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
5-Methyl-1,4-benzodioxan-2,3-dione can be compared with other similar compounds such as 1,4-benzodioxane and its derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For example, 1,4-benzodioxane derivatives have been studied for their potential as selective COX-2 inhibitors and anti-inflammatory agents . The unique properties of this compound, such as its specific substituents and biological activities, distinguish it from other benzodioxane derivatives .
属性
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













